molecular formula C22H35BN2O6 B13918110 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

Cat. No.: B13918110
M. Wt: 434.3 g/mol
InChI Key: VJUWKVCEZAQDGH-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate is a synthetic organoboron compound featuring a pyridine core substituted with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a tert-butyl carbamate group. The IUPAC name, as per , clarifies its structure: the pyridine ring is substituted at position 3 with an N-methyl carbamate group and at position 5 with the boronic ester, while position 4 bears a methyl group . Its molecular formula is C₁₇H₂₇BN₂O₄, with a molecular weight of approximately 334.2 g/mol.

Key functional groups include:

  • Pinacol boronic ester: Enhances stability for Suzuki-Miyaura cross-coupling reactions.
  • tert-Butyl carbamate (Boc): Protects the amine moiety during synthetic steps, offering base sensitivity for deprotection.
  • Methyl group at position 4: Introduces steric and electronic effects on the pyridine ring.

This compound is likely utilized in pharmaceutical intermediates, leveraging its boronic ester for biaryl bond formation in drug candidates .

Properties

Molecular Formula

C22H35BN2O6

Molecular Weight

434.3 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

InChI

InChI=1S/C22H35BN2O6/c1-14-15(23-30-21(8,9)22(10,11)31-23)12-24-13-16(14)25(17(26)28-19(2,3)4)18(27)29-20(5,6)7/h12-13H,1-11H3

InChI Key

VJUWKVCEZAQDGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

The compound tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate is a synthetic organic molecule with potential biological applications. Its unique structure incorporates a pyridine moiety and a dioxaborolane derivative, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.

  • Molecular Formula : C24H34BN3O6
  • Molecular Weight : 471.4 g/mol
  • CAS Number : 2098812-56-5

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry.

1. Anticancer Activity

Research indicates that compounds containing boron and pyridine derivatives exhibit anticancer properties. The incorporation of the dioxaborolane group in this compound may enhance its ability to inhibit tumor growth. For instance:

  • In vitro studies demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 6.46 μM to 10 μM .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as p56 lck and Raf-1 .
  • Cell Cycle Arrest : Some derivatives lead to cell cycle arrest in the G1 phase, preventing cancer cells from dividing .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Compound ModificationEffect on Activity
Addition of DioxaborolaneEnhanced anticancer activity
Variation in Pyridine SubstituentsAltered selectivity towards cancer cell lines

Study 1: Antitumor Efficacy

A study focused on a series of dioxaborolane derivatives revealed that modifications at the pyridine ring significantly impacted their potency against tumor cells. The specific compound was noted for its ability to induce apoptosis in cancer cells through caspase activation pathways.

Study 2: Antiviral Properties

Another investigation into similar carbamate derivatives indicated potential antiviral activity against HIV and other viruses. The mechanism involved interference with viral replication processes, suggesting that this compound could be explored further for antiviral drug development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine-Based Boronic Esters

Compound Name Molecular Formula Substituents (Pyridine Positions) Key Applications/Reactivity
Target Compound: tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(dioxaborolan-2-yl)pyridin-3-yl]carbamate C₁₇H₂₇BN₂O₄ 3: N-methyl-Boc; 4: methyl; 5: dioxaborolane Suzuki coupling intermediates; steric hindrance may modulate coupling efficiency .
tert-Butyl (5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate () C₁₆H₂₅BN₂O₄ 2: Boc; 5: dioxaborolane NOD2 agonist synthesis; 44% yield in synthesis .
tert-Butyl N-(2-chloro-5-formyl-4-pyridyl)carbamate () C₁₁H₁₃ClN₂O₃ 2: chloro; 4: Boc; 5: formyl Electrophilic reactivity due to formyl group; potential aldehyde-mediated conjugations .
Potassium ((1-Boc-azetidin-3-yl)methyl)trifluoroboranuide () C₉H₁₆BF₃KNO₂ Trifluoroborate (non-cyclic) Alternative boron reagent; requires harsher coupling conditions compared to dioxaborolanes .

Physicochemical Properties

  • Solubility : The tert-butyl carbamate and methyl groups enhance lipophilicity in the target compound compared to polar derivatives (e.g., ’s formyl group).
  • Stability : The Boc group is base-labile, necessitating careful handling during deprotection. Pinacol boronic esters hydrolyze under acidic conditions to boronic acids .

Preparation Methods

Detailed Synthetic Route Example

Step Reactants and Reagents Conditions Outcome
1 5-Bromo-4-methylpyridin-3-amine + Bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc Dioxane, 80–90 °C, inert atmosphere, 12–24 h Formation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridin-3-amine
2 Intermediate from Step 1 + Di-tert-butyl dicarbonate + Triethylamine DCM, 0–5 °C to room temp, 2–4 h tert-Butyl carbamate protected amine intermediate
3 Protected intermediate + tert-butyl chloroformate or Boc anhydride Anhydrous solvent, 0–5 °C, 1–3 h tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

This sequence ensures the boronate ester is introduced first to avoid its degradation during carbamate formation.

Analytical Data and Purity

  • Purity: Typically >95% as confirmed by HPLC and NMR spectroscopy.
  • Molecular Formula: C17H27BN2O4
  • Molecular Weight: Approximately 334.27 g/mol
  • Physical State: Usually obtained as a white to off-white solid.
  • Stability: Sensitive to moisture; requires storage under inert atmosphere at low temperature to prevent hydrolysis of boronate ester.

Notes on Synthetic Accessibility and Challenges

  • The boronate ester moiety is sensitive to hydrolysis; therefore, reactions are performed under anhydrous and inert conditions.
  • The tert-butyl carbamate protecting group is stable under mild acidic and basic conditions but can be removed under strong acid treatment if needed.
  • Palladium-catalyzed borylation requires careful control of reaction time and temperature to maximize yield and minimize side-products.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Conditions Notes
Boronate Ester Formation Miyaura Borylation 5-Bromo-4-methylpyridin-3-amine, B2pin2, Pd(dppf)Cl2, KOAc Dioxane, 80–90 °C, inert atmosphere High yield, sensitive to moisture
Carbamate Protection Boc Protection Di-tert-butyl dicarbonate, Triethylamine DCM, 0–5 °C to RT Mild conditions, protects amine
Oxycarbonyl Formation Carbamation tert-Butyl chloroformate or Boc anhydride Anhydrous solvent, 0–5 °C Maintains boronate ester integrity

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